![molecular formula C18H16F3N5O3 B4987294 5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)
5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F3N5O3 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is 407.12052388 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Rearrangements
- Synthesis of Triazole Derivatives : The compound has been utilized in the synthesis of various triazole derivatives. Sutherland and Tennant (1971) explored the heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride to obtain acetyl derivatives, leading to v-triazolo[4,5-d]pyrimidine derivatives upon heating in aqueous alkali (Sutherland & Tennant, 1971).
- Dimroth Rearrangement : The compound is involved in Dimroth rearrangements, a chemical process that changes the structure of triazole compounds. This was detailed in the work by L'abbé et al. (2010), where a diazotization process led to a rearranged carboxamide (L'abbé et al., 2010).
Pharmaceutical Research
- Antimicrobial Activities : Pokhodylo et al. (2021) synthesized various 1H-1,2,3-triazole-4-carboxamides, including the compound , and evaluated their antimicrobial activities against pathogens like E. coli and S. aureus, showing potential in drug discovery (Pokhodylo et al., 2021).
Structural and Spectral Analysis
- Crystal Structure Determination : The compound's structure has been a subject of study in crystallography. Ji et al. (2018) synthesized a similar compound and analyzed its crystal structure, aiding in understanding its molecular conformation and potential interactions (Ji et al., 2018).
Applications in Organic Chemistry
- Cycloaddition Reactions : Ghose and Gilchrist (1991) explored the conversion of 1-phenyl-1,2,3-triazoles into 5-lithio compounds, which then underwent fragmentation and were used in [2 + 2] cycloadditions, a key process in the synthesis of complex organic compounds (Ghose & Gilchrist, 1991).
properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3/c1-28-12-6-7-13(14(9-12)29-2)23-17(27)15-16(22)26(25-24-15)11-5-3-4-10(8-11)18(19,20)21/h3-9H,22H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGAVGFHIULHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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